![molecular formula C11H9ClF3N3O4 B1623231 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid CAS No. 338422-72-3](/img/structure/B1623231.png)
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is a useful research compound. Its molecular formula is C11H9ClF3N3O4 and its molecular weight is 339.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Extraction and Separation Processes : Pyridine derivatives, such as 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, are utilized in the extraction processes. For example, Kumar and Babu (2009) examined the extraction of pyridine-3-carboxylic acid, which has applications in food, pharmaceutical, and biochemical industries, using different diluents (Kumar & Babu, 2009).
Formation of Metal Complexes : This compound is also involved in the formation of metal complexes. Massue et al. (2005) reported the synthesis of metal complexes containing tetrathiafulvalene (TTF) moieties substituted by the acetylacetone function, demonstrating its potential in creating novel redox-active ligands (Massue et al., 2005).
Crystal Structure and Biological Studies : The compound and its derivatives have been studied for their crystal structure and potential biological applications. Parveen et al. (2018) synthesized a new hydrazone ligand derived from similar compounds and studied its binding affinity, antimicrobial activity, and potential cytotoxicity towards cancer cell lines (Parveen et al., 2018).
Co-crystal Formation : Research by Manickam et al. (2019) involved the study of co-crystal formation using compounds structurally similar to this compound, indicating its role in developing new materials (Manickam et al., 2019).
Synthesis of Novel Compounds : The compound's derivatives are used in the synthesis of various novel compounds. For example, Cavill et al. (1960) explored the synthesis of various alkylpyridines using similar compounds (Cavill et al., 1960).
Antimicrobial and Biological Activities : Various derivatives of the compound have been synthesized and evaluated for antimicrobial and biological activities. Mekky and Sanad (2019) conducted a study on the antimicrobial activities of novel compounds derived from similar pyridine structures (Mekky & Sanad, 2019).
Imaging Agents in Medical Applications : Chen et al. (2011) synthesized and evaluated a compound, structurally similar, as a potential imaging agent for prostate-specific membrane antigen (PSMA), indicating its application in medical imaging (Chen et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid' involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with malonic acid in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde", "hydrazine hydrate", "malonic acid", "catalyst" ], "Reaction": [ "Step 1: Reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with malonic acid in the presence of a suitable catalyst to yield the final product." ] } | |
CAS-Nummer |
338422-72-3 |
Molekularformel |
C11H9ClF3N3O4 |
Molekulargewicht |
339.65 g/mol |
IUPAC-Name |
(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7+ |
InChI-Schlüssel |
CWMOLBNXRMPNTF-REZTVBANSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1Cl)N/N=C(\CCC(=O)O)/C(=O)O)C(F)(F)F |
SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


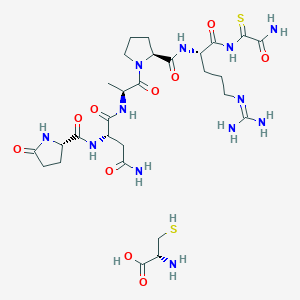
![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)

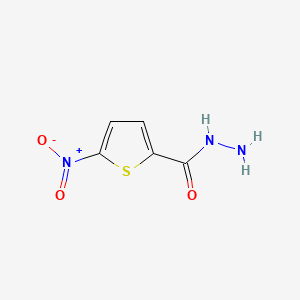
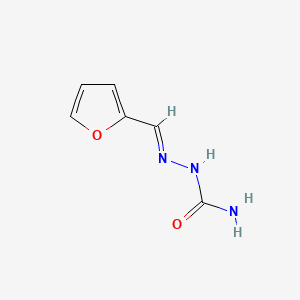
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)
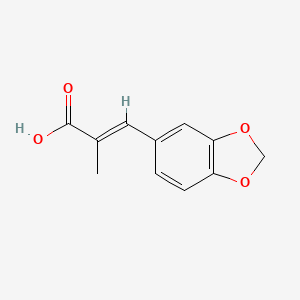
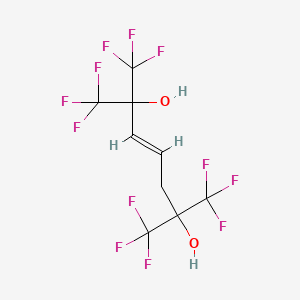
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)



![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)

